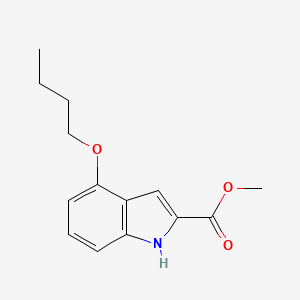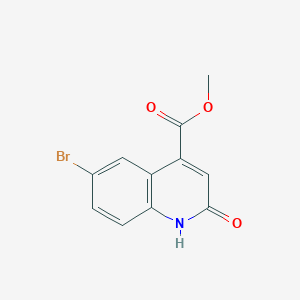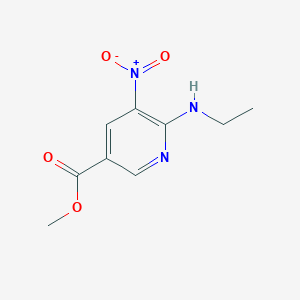
4-(3-Methoxycarbonylphenyl)-2-methylphenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated 4-Methoxyphenols, which are structurally related to 4-(3-Methoxycarbonylphenyl)-2-methylphenol, involves partial methylation of p-hydroquinone and chlorinated p-hydroquinones. The resulting products are purified using flash chromatography, and their structures are confirmed using NMR and mass spectrometry techniques . Similarly, the synthesis of related compounds, such as Schiff bases, is achieved through the condensation of aldehydes or ketones with primary amines, as demonstrated in the synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol from vanillin and p-anisidine .
Molecular Structure Analysis
The molecular structure and spectroscopic data of compounds closely related to 4-(3-Methoxycarbonylphenyl)-2-methylphenol have been studied using density functional theory (DFT) calculations. These studies include geometry optimization, vibrational spectra analysis, and assignment of fundamental vibrations based on potential energy distribution . X-ray diffraction techniques have also been employed to determine the crystal structure of similar compounds, providing insights into intermolecular and intramolecular interactions .
Chemical Reactions Analysis
The chemical reactivity and interactions of related methoxyphenol compounds have been explored through various computational methods, including natural bond orbital analysis, molecular electrostatic potential, and Fukui functions . These analyses help in understanding the intramolecular charge transfer and the potential biological effects of these compounds, which can be predicted through molecular docking results .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as melting points and solubility, have been observed, with some compounds showing slight solubility in water and complete solubility in NaOH . The chemical properties, including the presence of imine groups, have been characterized using spectroscopic techniques like FTIR, GC-MS, and NMR . Additionally, the antioxidant activity of these compounds has been assessed using various assays, indicating their potential as effective radical scavengers .
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(4-hydroxy-3-methylphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-8-12(6-7-14(10)16)11-4-3-5-13(9-11)15(17)18-2/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGVZGKYHWFZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627337 | |
| Record name | Methyl 4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxycarbonylphenyl)-2-methylphenol | |
CAS RN |
627906-50-7 | |
| Record name | Methyl 4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid](/img/structure/B3022667.png)




